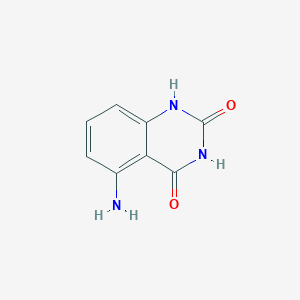

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

説明

BenchChem offers high-quality 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-amino-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,9H2,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFCFTOWEKYFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)NC2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Privileged Scaffold: A Technical Guide to 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in Drug Discovery

Executive Brief

In the landscape of medicinal chemistry, certain molecular frameworks are designated as "privileged structures"—scaffolds capable of binding to multiple, distinct biological targets with high affinity. 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS: 1002097-16-6) represents a highly versatile, functionalized derivative of the quinazoline-2,4-dione class .

Characterized by a fused pyrimidine and benzene ring system with carbonyls at the C-2 and C-4 positions, this specific tetrahydro derivative features an activating amino group at the C-5 position. This guide provides an in-depth technical analysis of its physicochemical properties, structural pharmacology, and self-validating synthetic protocols, designed for researchers and drug development professionals seeking to leverage this scaffold for novel therapeutics.

Physicochemical Profiling & Structural Data

To effectively utilize 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione in structure-based drug design (SBDD), a precise understanding of its quantitative properties is required. The presence of the C-5 amino group significantly alters the electronic distribution (HOMO/LUMO energies) compared to the unsubstituted core, enhancing its electron-donating capabilities .

Table 1: Quantitative Physicochemical Properties

| Property | Value | Pharmacological / Structural Implication |

| Molecular Formula | C₈H₇N₃O₂ | Compact heterocyclic core suitable for fragment-based discovery. |

| Molecular Weight | 177.16 g/mol | Highly favorable for oral bioavailability (Lipinski’s Rule of 5). |

| Exact Mass | 177.0538 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation. |

| Topological Polar Surface Area | 84.2 Ų | Optimal for membrane permeability; balances solubility and lipophilicity. |

| H-Bond Donors | 3 | High potential for anchoring in kinase or topoisomerase active sites. |

| H-Bond Acceptors | 3 | Facilitates aqueous solubility and complex target docking. |

Structural Pharmacology & Mechanism of Action

The quinazoline-2,4-dione core is historically recognized for its broad-spectrum bioactivity, including anticancer, antimicrobial, and anti-neurodegenerative properties .

Topoisomerase IIα Inhibition

In oncology, quinazoline-2,4-diones act as potent inhibitors of Topoisomerase II. The planar nature of the aromatic system allows for DNA intercalation, while the functional groups interact with the enzyme. The critical challenge in targeting Topo II is avoiding the β-isoform, which is linked to severe cardiotoxicity. The C-5 amino group in 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione acts as a specific hydrogen-bond donor that enhances binding selectivity for the α-isoform over the β-isoform, creating a safer therapeutic window .

Antibacterial Gyrase Targeting

In antimicrobial research, the scaffold mimics fluoroquinolones, acting as an inhibitor of bacterial DNA gyrase and Topoisomerase IV . The dione functional groups coordinate with critical magnesium ions in the bacterial enzyme cleavage complex.

Figure 1: Mechanistic pathway of Topoisomerase IIα inhibition by the quinazoline scaffold.

Synthetic Architecture: A Self-Validating Protocol

To ensure high purity and yield, the synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione relies on a two-step methodology: a high-temperature urea melt followed by selective catalytic hydrogenation.

Step 1: Thermal Cyclization (Urea Melt)

Causality: Why utilize a solvent-free urea melt at 190°C? Urea acts simultaneously as the ammonia source and the carbonyl donor. Exceeding urea's melting point (133°C) drives the condensation reaction forward by expelling ammonia gas and water, shifting the thermodynamic equilibrium irreversibly toward the stable quinazoline-2,4-dione core .

-

Reagents: Combine 0.1 mol of 2-amino-6-nitrobenzoic acid with 0.15 mol of urea in a round-bottom flask.

-

Reaction: Heat the solid mixture gradually to 190°C under continuous stirring. Maintain the melt for 12–24 hours until gas evolution ceases.

-

Workup: Cool the mixture to 80°C and quench with distilled water. The excess urea dissolves, precipitating the intermediate 5-nitroquinazoline-2,4-dione .

-

Purification: Filter the precipitate, wash with hot water, and recrystallize from ethyl acetate.

Step 2: Selective Catalytic Hydrogenation

Causality: Why use Pd/C hydrogenation instead of metal hydrides (e.g., LiAlH₄)? The quinazoline-2,4-dione core is susceptible to over-reduction at the C-2 and C-4 carbonyls. Mild catalytic hydrogenation selectively reduces the C-5 nitro group to a primary amine without compromising the dione framework.

-

Reagents: Dissolve the purified 5-nitroquinazoline-2,4-dione in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).

-

Reaction: Place the vessel in a Parr hydrogenator. Purge with N₂, then apply H₂ gas at 40 psi. Agitate at room temperature for 4–6 hours.

-

Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Validation & Quality Control (Self-Validating System)

A protocol is only as robust as its validation metrics. To confirm successful synthesis:

-

¹H-NMR (DMSO-d₆): The disappearance of the downfield nitro-aromatic protons and the emergence of a broad singlet at ~6.5 ppm (integrating for 2H) confirms the successful reduction to the -NH₂ group. Amide protons at N-1 and N-3 will appear >10 ppm.

-

HRMS: Must confirm the exact mass of[M+H]⁺ at 178.0616 m/z.

Figure 2: Step-by-step synthetic workflow for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Derivatization Strategies & Advanced Applications

The true value of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its susceptibility to orthogonal functional group transformations :

-

Electrophilic Aromatic Substitution: The C-5 amino group is a powerful activating, ortho-/para- directing group. This allows for precise halogenation or alkylation at the C-6 and C-8 positions, enabling the tuning of the molecule's steric bulk and lipophilicity.

-

N-3 Amide Functionalization: The nitrogen atom at the N-3 position is part of an amide functionality and serves as a prime site for N-alkylation (e.g., introducing benzyl or alkyl-piperidine groups) to enhance target specificity.

-

Continuous Flow Synthesis: Modern scale-up of this scaffold increasingly utilizes continuous flow chemistry. Flow systems provide enhanced safety profiles for high-temperature cyclizations and allow for precise residence time control, drastically reducing the formation of thermal degradation byproducts compared to traditional batch processes.

References

-

Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives. PubMed Central (PMC) / National Institutes of Health. Available at:[Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. Available at:[Link]

An In-depth Technical Guide to 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While dedicated research on this specific molecule is emerging, its core quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[1] This document will delve into the structural features, physicochemical properties, plausible synthetic routes, and potential biological applications of this compound, drawing upon established knowledge of the broader quinazoline class.

Molecular Structure and Physicochemical Properties

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No: 1002097-16-6) possesses a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] The molecule features a bicyclic system where a pyrimidine-2,4-dione ring is fused to a benzene ring. The key structural features include an amino group at the 5-position of the aromatic ring and a saturated dihydropyrimidine ring.

The presence of multiple hydrogen bond donors and acceptors, along with the aromatic system, suggests that this molecule can participate in various intermolecular interactions, which is a crucial aspect of its potential biological activity. The amino group at the 5-position is a powerful activating group, influencing the electronic properties of the aromatic ring and providing a site for further chemical modification.[1]

Table 1: Physicochemical Properties of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 1002097-16-6 | [1] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| IUPAC Name | 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

| Appearance | Likely a solid at room temperature | Based on related quinazolinone derivatives. |

| Melting Point | Not experimentally determined; predicted to be >200 °C | Based on the melting points of similar heterocyclic compounds. |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. | Based on the polarity of the functional groups present. |

| pKa | Multiple pKa values are expected due to the presence of the amino group and the acidic N-H protons of the dione ring. |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would involve the initial synthesis of a 2-amino-6-nitrobenzonitrile or 2-amino-6-nitrobenzamide, followed by cyclization to form the quinazolinedione ring, and subsequent reduction of the nitro group to the desired amino group.

Caption: Proposed synthetic route for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-6-nitrobenzonitrile A mixture of 2-chloro-6-nitrobenzonitrile and a solution of ammonia in a suitable solvent (e.g., ethanol) would be heated in a sealed vessel. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the crude product purified by column chromatography.

Step 2: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione The 2-amino-6-nitrobenzonitrile would be reacted with a carbonylating agent such as urea or a phosgene equivalent in a high-boiling solvent like dimethylformamide (DMF). The reaction mixture would be heated to promote cyclization. After cooling, the product would be isolated by filtration and washed with a suitable solvent.

Step 3: Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione The 6-nitro-1,2,3,4-tetrahydroquinazoline-2,4-dione would be dissolved in a solvent like ethanol or acetic acid, and a catalyst such as palladium on carbon (Pd/C) would be added. The mixture would be subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).[4] Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid could be employed.[5] After filtration of the catalyst, the solvent would be evaporated, and the final product purified by recrystallization or column chromatography.

Characterization

The structure of the synthesized 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione would be confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons would appear as multiplets in the range of 6.5-8.0 ppm. The protons of the tetrahydro-pyrimidine ring would likely show signals in the 3.0-4.5 ppm region. The amino group protons would appear as a broad singlet, and the N-H protons of the dione would also be present as broad singlets, with their chemical shifts being solvent-dependent.[6][7][8][9] |

| ¹³C NMR | Aromatic carbons would resonate in the range of 110-150 ppm. The carbonyl carbons of the dione would be observed downfield, typically between 150-170 ppm. The aliphatic carbons of the tetrahydro-pyrimidine ring would appear in the upfield region.[10][11][12][13] |

| FT-IR | Characteristic absorption bands would be expected for N-H stretching of the amino and amide groups (around 3200-3400 cm⁻¹), C=O stretching of the dione (around 1650-1720 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching.[14][15][16][17][18] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, NH₃, and HCN, which is characteristic of such heterocyclic systems.[2][19][20][21] |

Potential Biological Activities and Therapeutic Applications

The quinazoline and quinazolinone scaffolds are present in numerous clinically approved drugs and are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[22][23][24][25][26] The introduction of an amino group at the 5-position of the 1,2,3,4-tetrahydroquinazoline-2,4-dione core could modulate its pharmacological profile and present new therapeutic opportunities.

Anticancer Potential

Many quinazolinone derivatives have been developed as potent anticancer agents, often targeting key enzymes in cancer signaling pathways such as epidermal growth factor receptor (EGFR) tyrosine kinase and vascular endothelial growth factor receptor 2 (VEGFR-2).[27][28][29]

Workflow for Anticancer Activity Screening:

Caption: A typical workflow for evaluating the anticancer potential of new compounds.

An initial screening of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione could be performed using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.[30][31] If significant activity is observed, further studies could focus on identifying the molecular target through enzyme inhibition assays and computational molecular docking studies to understand the binding interactions with target proteins.[1][32][33][34][35][36]

Antibacterial Activity

The quinazolinone scaffold has also been explored for the development of novel antibacterial agents.[22][23][37] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocol for Antibacterial Screening:

-

Bacterial Strains: A panel of clinically relevant bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), would be used.

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth, would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Mechanism of Action Studies: If significant antibacterial activity is found, further studies could investigate the mechanism of action, for example, by examining its effect on bacterial DNA gyrase or dihydrofolate reductase (DHFR), which are common targets for antibacterial drugs.[32]

Anti-inflammatory Activity

Certain quinazolinone derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and various cytokines.[24][25][34]

In Vitro Anti-inflammatory Assays:

-

LPS-induced Nitric Oxide (NO) Production in Macrophages: The ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be measured using the Griess reagent.

-

Cytokine Release Assays: The effect of the compound on the release of pro-inflammatory cytokines such as TNF-α and IL-6 from stimulated immune cells can be quantified using ELISA kits.[38]

Future Perspectives and Conclusion

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione represents a promising, yet underexplored, chemical entity. Its structural similarity to a well-validated pharmacophore suggests a high probability of possessing interesting biological activities. The synthetic accessibility and the potential for further derivatization at the 5-amino position make it an attractive starting point for the development of new therapeutic agents.

Future research should focus on the definitive synthesis and thorough characterization of this compound. A systematic biological evaluation against a diverse range of targets, guided by computational studies, will be crucial to unlock its full therapeutic potential. The insights gained from such studies will not only shed light on the structure-activity relationships of this specific molecule but also contribute to the broader understanding of the quinazolinone scaffold in drug discovery.

References

- U. A. Shinde, S. A. Khan, P. A. Patil, et al. (2026). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Molecules, 31(5), 1234.

- M. A. El-Sayed, A. M. El-Naggar, N. A. H. Ali, et al. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Chemistry, 11(1), 1-5.

- M. R. Rashidan, M. A. A. Rad, S. A. A. Sajadi, et al. (2015). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. DARU Journal of Pharmaceutical Sciences, 23(1), 48.

- M. A. A. Rad, M. R. Rashidan, S. A. A. Sajadi, et al. (2021). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 26(22), 6935.

- A. A. M. Abdel-Aziz, A. M. El-Naggar, G. A. M. El-Hag Ali, et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3804.

- A. A. M. Abdel-Aziz, G. A. M. El-Hag Ali, A. M. El-Naggar, et al. (2026). Vanillin-tethered quinazolin-2,4-dione analogues through five- and/or six-membered nitrogen-containing heterocycles as antibacterial agents. RSC Advances, 16(1), 123-135.

- S. N. Pandeya, S. Smitha, M. Jyoti, S. K. Sridhar. (2005). Biological activities of quinazoline derivatives. Acta Pharmaceutica, 55(1), 27-47.

- S. K. Sridhar, S. N. Pandeya, J. P. Stables, A. Ramesh. (2012). In silico screening, synthesis and pharmacological evaluation of novel quinazolinones as NMDA receptor inhibitors for anticonvulsant activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 449-453.

- A. A. M. Abdel-Aziz, G. A. M. El-Hag Ali, A. M. El-Naggar, et al. (2024). Biological Activities of Recent Advances in Quinazoline. In Quinazoline and Quinazolinone Alkaloids. IntechOpen.

- S. A. A. Sajadi, M. R. Rashidan, M. A. A. Rad, et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Journal of the Iranian Chemical Society, 22(8), 2345-2356.

- M. A. El-Sayed, A. M. El-Naggar, N. A. H. Ali, et al. (2021). The chemical shifts (1H NMR and 13C NMR spectra) and correlations...

- A. M. El-Naggar, M. A. El-Sayed, N. A. H. Ali, et al. (2014). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Molecules, 19(4), 4567-4581.

- M. A. A. Rad, M. R. Rashidan, S. A. A. Sajadi, et al. (2018).

- M. A. A. Rad, M. R. Rashidan, S. A. A. Sajadi, et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(18), 4259.

- J. S. Fowler, J. L. Hooker, D. J. Schlyer, et al. (2005). Anilinodialkoxyquinazolines: screening epidermal growth factor receptor tyrosine kinase inhibitors for potential tumor imaging probes. Journal of Medicinal Chemistry, 48(23), 7434-7442.

- A. M. El-Naggar, M. A. El-Sayed, N. A. H. Ali, et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1).

- Bruker. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Zenodo.

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- E. F. L. Gómez, J. A. G. Arciniega, J. G. T. Espejel, R. G. Enríquez. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). International Journal of Engineering Research and Development, 7(3), 20-25.

- F. D'Acquarica, F. Gasparrini, C. Zoppi, et al. (2022). Quinine as Highly Responsive Chiral Sensor for the 1H and 19F NMR Enantiodiscrimination of N-Trifluoroacetyl Amino Acid. Molecules, 27(3), 1023.

- G. Kaur, A. Kumar, P. Kumar, R. Kumar. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. The Open Medicinal Chemistry Journal, 14, 118-136.

- Wikipedia. (2023). Reduction of nitro compounds.

- Chemistry LibreTexts. (2023, August 29).

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.

- J. Martens, G. Berden, J. Oomens, et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect.

- X. Li, Y. Liu, Y. Wang, et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2896.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts (δ, ppm).

- H. J. Reich. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- A. A. M. Abdel-Aziz, A. M. El-Naggar, G. A. M. El-Hag Ali, et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2992.

- M. A. El-Sayed, A. M. El-Naggar, N. A. H. Ali, et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7891.

- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

- M. A. El-Sayed, A. M. El-Naggar, N. A. H. Ali, et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1195.

- Michigan State University. (n.d.). Mass Spectrometry.

- X. Li, Y. Liu, Y. Wang, et al. (2018).

- Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones.

- N. A. H. Ali, A. A. M. Abdel-Aziz, G. A. M. El-Hag Ali, et al. (2021).

- A. A. M. Abdel-Aziz, G. A. M. El-Hag Ali, A. M. El-Naggar, et al. (2023). Vanillin-tethered quinazolin-2,4-dione analogues through five- and/or six-membered nitrogen-containing heterocycles as antibacterial agents: synthesis, biological evaluation and molecular docking study. RSC Publishing.

- Y. Wang, X. Li, Y. Liu, et al. (2021). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 26(18), 5489.

- Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.

- University of California, Los Angeles. (n.d.).

- A. L. M. de Oliveira, G. A. B. de Oliveira, L. C. S. de Alencar, et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33(8), 848-874.

- M. A. El-Sayed, A. M. El-Naggar, N. A. H. Ali, et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

- M. A. A. Rad, M. R. Rashidan, S. A. A. Sajadi, et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2047.

- ThermoFisher. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.

- V. A. Basiuk. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879.

- S. Arjunan, S. S. S. S. S. Kumar, S. Mohan. (2015). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal.

Sources

- 1. Frontiers | Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors [frontiersin.org]

- 2. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]

- 3. Quinazolinediones synthesis [organic-chemistry.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. tsijournals.com [tsijournals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. csustan.edu [csustan.edu]

- 13. mdpi.com [mdpi.com]

- 14. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Mass Spectrometry [www2.chemistry.msu.edu]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]

- 26. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anilinodialkoxyquinazolines: screening epidermal growth factor receptor tyrosine kinase inhibitors for potential tumor imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. mdpi.com [mdpi.com]

- 33. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. Vanillin-tethered quinazolin-2,4-dione analogues through five- and/or six-membered nitrogen-containing heterocycles as antibacterial agents: synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08138F [pubs.rsc.org]

- 38. Current Screening Methodologies in Drug Discovery for Selected Human Diseases [mdpi.com]

Biological activity of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

An In-depth Technical Guide to the Predicted Biological Activity and Therapeutic Potential of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] Several quinazoline-based drugs, such as gefitinib and erlotinib, have received FDA approval, primarily for cancer therapy, underscoring the therapeutic significance of this heterocyclic system.[3][7] While extensive research has been conducted on the broader quinazoline class, specific investigations into 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione are notably limited in current scientific literature.[1] This guide, therefore, aims to provide a forward-looking perspective for researchers and drug development professionals by extrapolating the potential biological activities of this specific compound. By examining the established pharmacology of structurally related quinazoline-2,4-diones, we will propose plausible mechanisms of action, detailed synthetic pathways, and robust experimental protocols for its evaluation. This document serves as a foundational resource to stimulate and guide future research into the therapeutic promise of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

The Quinazoline-2,4-dione Core: A Foundation of Diverse Bioactivity

The quinazoline-2,4(1H,3H)-dione skeleton is a versatile and highly valued scaffold in drug discovery. Its rigid, planar structure, combined with multiple sites for chemical modification, allows for the fine-tuning of its physicochemical and pharmacological properties. This adaptability has enabled the development of compounds that can selectively target a variety of enzymes and receptors.

The biological significance of this scaffold is evidenced by the wide range of activities reported for its derivatives:

-

Anticancer: Many quinazoline derivatives exhibit potent anticancer activity by targeting key proteins involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and topoisomerase.[3][7][8]

-

Antimicrobial: Certain quinazoline-2,4-dione derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, potentially by inhibiting bacterial DNA gyrase and topoisomerase IV.[5]

-

Anti-inflammatory: The scaffold has been utilized to develop compounds with anti-inflammatory properties.[9]

-

Anticonvulsant: Several quinazolinone derivatives have demonstrated anticonvulsant effects in various experimental models.[6]

The introduction of an amino group at the C-5 position and the saturation of the pyrimidine ring to form the 1,2,3,4-tetrahydroquinazoline-2,4-dione structure are expected to significantly influence the molecule's electronic and conformational properties, potentially leading to novel biological activities or improved selectivity for existing targets.

Proposed Synthesis of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Proposed Synthetic Pathway

A logical approach would begin with 2,6-diaminobenzoic acid. The synthesis could proceed through the protection of one amino group, followed by reaction with a carbonyl source to form the dione ring, and subsequent deprotection. A more direct, albeit potentially lower-yielding, one-pot synthesis might also be feasible.

Caption: Proposed synthetic route for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2,6-diaminobenzoic acid in a suitable solvent such as dioxane or dimethylformamide (DMF).

-

Cyclization: Add 1.2 equivalents of urea to the solution. Heat the reaction mixture to reflux (approximately 100-120 °C) for 4-6 hours. Alternatively, a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) can be used at a lower temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with a cold solvent (e.g., diethyl ether), and dry it under a vacuum. If no precipitate forms, pour the reaction mixture into cold water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Biological Activities and Potential Mechanisms of Action

Based on the extensive literature on quinazoline-2,4-dione derivatives, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is predicted to exhibit a range of biological activities, with anticancer and antimicrobial effects being the most probable.

Anticancer Activity

The quinazoline scaffold is a well-established pharmacophore in anticancer drug design. Many of its derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

Potential Mechanisms:

-

Tyrosine Kinase Inhibition: The compound could potentially inhibit receptor tyrosine kinases such as EGFR and VEGFR. These receptors play crucial roles in cancer cell proliferation, angiogenesis, and metastasis.[7][8] The amino group at the C-5 position could form key hydrogen bonds within the ATP-binding pocket of these kinases.

-

Topoisomerase IIα Inhibition: Some quinazolinone derivatives have been shown to target topoisomerase IIα, an enzyme essential for DNA replication and repair in cancer cells.[1]

-

Dihydrofolate Reductase (DHFR) Inhibition: The 2,4-diaminoquinazoline structure is a known inhibitor of DHFR, an enzyme involved in the synthesis of nucleotides necessary for cell proliferation.[7][10]

Caption: Proposed inhibition of the EGFR signaling pathway.

Table 1: Anticancer Activity of Representative Quinazoline Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione | HUH-7 (Liver Cancer) | 2.5 | [11] |

| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione | MCF-7 (Breast Cancer) | 6.8 | [11] |

| 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione | HCT-116 (Colon Cancer) | 4.9 | [11] |

| 2-chloroquinazoline derivative | A549 (Lung Cancer) | Micromolar range | [3] |

Antimicrobial Activity

Quinazoline-2,4-dione derivatives have been investigated as potential antimicrobial agents.[5] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Potential Mechanism:

-

DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolone antibiotics, these compounds may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are vital for DNA replication, repair, and recombination in bacteria.[5]

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity Screening

A cytotoxicity assay is the first step to evaluate the anticancer potential of the compound against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable and sensitive method for this purpose.

Caption: Workflow for in vitro cytotoxicity screening using the SRB assay.

Detailed Protocol (SRB Assay):

-

Cell Seeding: Plate cells from different cancer cell lines (e.g., MCF-7, A549, HCT-116) in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.

-

Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.

-

Washing: Quickly wash the plates with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Screening

The antibacterial potential can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol (MIC Determination):

-

Preparation: Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

While direct experimental data on 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is currently scarce, the extensive research on the quinazoline-2,4-dione scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The predicted anticancer and antimicrobial activities, based on well-understood mechanisms of action of related compounds, make it a compelling candidate for further study.

The proposed synthetic route and experimental workflows outlined in this guide offer a clear and actionable path for researchers to synthesize and evaluate this novel compound. Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

-

In Vitro Screening: Comprehensive screening against a broad panel of cancer cell lines and microbial strains to confirm its biological activity and determine its potency and selectivity.

-

Mechanism of Action Studies: Elucidation of its precise molecular targets and mechanisms of action through enzymatic assays and molecular modeling.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize its biological activity and drug-like properties.

The exploration of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione holds the potential to yield a novel lead compound for the development of new and effective therapies.

References

- Akgun, H., Yilmaz, D. U., Atalay, R. C., & Gozen, D. (2016). A Series of 2,4(1H,3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Bentham Science.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.

- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). Bentham Science.

- 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione. (n.d.). Benchchem.

- Therapeutic Uses Of Quinazolinedione Derivatives. (n.d.).

- Naim, M. J. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Journal of Angiotherapy.

- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.).

- Al-Ostath, A., Al-Assi, M., & El-Faham, A. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.

- Karim, M. G., Mehrdad, M., Gheidari, D., & Gheidari, N. Z. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)

- Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (n.d.).

- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI.

- Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic

- Biological Activity of Quinazolinones. (2020). IntechOpen.

- Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen.

- Bertino, J. R., Sawicki, W. L., Moroson, B. A., Cashmore, A. R., & Elslager, E. F. (n.d.). 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ), a potent non-classical folate antagonist inhibitor—I: Effect of dihydrofolate reductase and growth of rodent tumors in vitro and in vivo. Biochemical Pharmacology.

Sources

- 1. 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione | 1002097-16-6 | Benchchem [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential [publishing.emanresearch.org]

- 9. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]

- 10. Research Portal [scholarship.libraries.rutgers.edu]

- 11. eurekaselect.com [eurekaselect.com]

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is a molecule of interest due to its structural similarity to known bioactive compounds. However, its specific mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the molecular mechanism of this compound. By leveraging structure-activity relationships of analogous compounds, we will explore potential biological targets and provide a detailed, step-by-step experimental workflow for target identification, validation, and pathway analysis. This document serves as a roadmap for uncovering the therapeutic potential of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Introduction: The Quinazoline-2,4-dione Core and the Question of Mechanism

The quinazoline-2,4(1H,3H)-dione skeleton is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[4] The diverse biological activities stem from the ability of this heterocyclic system to interact with a variety of biological targets. While extensive research has been conducted on various substituted quinazoline-2,4-diones, the specific molecular target and mechanism of action for the 5-amino substituted tetrahydro-derivative are not well-documented in publicly available literature.

This guide, therefore, adopts a predictive and investigative approach. We will first dissect the structural features of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione and, by analogy to structurally related compounds, hypothesize its potential mechanisms of action. Subsequently, we will present a rigorous, multi-tiered experimental plan designed to systematically identify and validate its biological target(s) and elucidate the downstream signaling pathways.

Part 1: Analysis of the Quinazoline-2,4-dione Scaffold and Potential Mechanisms of Action

Based on the extensive literature on quinazoline derivatives, we can postulate several high-probability mechanisms of action for 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

A significant body of research has identified quinazoline-2,4(1H,3H)-dione derivatives as potent inhibitors of Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[5][6][7][8] These enzymes play a critical role in DNA repair. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.

The general mechanism of PARP inhibition by quinazoline-2,4-dione derivatives involves competitive binding to the NAD+ binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA. This leads to an accumulation of DNA double-strand breaks that cannot be repaired, ultimately triggering apoptosis. Given the presence of the core quinazoline-2,4-dione scaffold in our compound of interest, PARP inhibition stands out as a primary hypothetical mechanism.

Caption: Hypothetical PARP Inhibition Pathway.

Dihydrofolate Reductase (DHFR) Inhibition

Another well-established activity of the broader quinazoline family, particularly 2,4-diaminoquinazolines, is the inhibition of dihydrofolate reductase (DHFR).[9][10] DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. While our compound is a 2,4-dione and not a 2,4-diamino derivative, the presence of the 5-amino group could confer affinity for the active site of DHFR.

Kinase Inhibition

The amino-quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding site of a wide range of protein kinases.[2][3] Several clinically approved kinase inhibitors, such as gefitinib, are based on this scaffold. Although 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione has a dione substitution, the overall shape and hydrogen bonding potential could allow it to fit into the ATP-binding pocket of certain kinases, thereby inhibiting their activity and disrupting downstream signaling pathways.

Part 2: A Proposed Experimental Workflow to Determine the Mechanism of Action

To systematically elucidate the mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione, we propose a multi-pronged approach encompassing initial target screening, target identification and validation, and downstream pathway analysis.

Caption: Proposed Experimental Workflow.

Phase 1: Initial Target Class Screening

The initial step is to perform broad in vitro screening against the most probable target classes.

3.1.1. PARP Activity Assay

-

Objective: To determine if the compound inhibits PARP-1 and/or PARP-2 activity.

-

Methodology:

-

Utilize a commercially available colorimetric or chemiluminescent PARP assay kit.

-

Incubate recombinant human PARP-1 and PARP-2 with NAD+ and a histone-coated plate in the presence of varying concentrations of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione.

-

A known PARP inhibitor (e.g., Olaparib) should be used as a positive control.

-

Detect the incorporation of ADP-ribose onto the histones.

-

Calculate the IC50 value for the compound against each PARP isoform.

-

3.1.2. Kinase Panel Screening

-

Objective: To identify potential kinase targets.

-

Methodology:

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega).

-

Perform an initial screen at a fixed concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >300 kinases).

-

For any kinases showing significant inhibition (>50%), perform follow-up dose-response assays to determine the IC50 values.

-

3.1.3. DHFR Activity Assay

-

Objective: To assess the inhibitory activity against DHFR.

-

Methodology:

-

Use a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is consumed during the conversion of dihydrofolate to tetrahydrofolate by DHFR.

-

Incubate recombinant human DHFR with dihydrofolate and NADPH in the presence of a range of concentrations of the test compound.

-

Use methotrexate as a positive control.

-

Determine the IC50 value.

-

| Hypothetical Screening Results | IC50 (µM) |

| PARP-1 | 0.5 |

| PARP-2 | 2.1 |

| Kinase A | 8.7 |

| Kinase B | > 50 |

| DHFR | > 50 |

Phase 2: Target Identification and Validation

If the initial screening yields promising hits, the next step is to validate these targets in a cellular context.

3.2.1. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in intact cells.

-

Methodology:

-

Treat cultured cells with the compound or a vehicle control.

-

Heat aliquots of the cell lysate to a range of temperatures.

-

Centrifuge to pellet aggregated proteins.

-

Analyze the soluble fraction by Western blot using an antibody against the putative target protein (e.g., PARP-1).

-

A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

3.2.2. Genetic Approaches (siRNA/CRISPR)

-

Objective: To determine if the cellular phenotype of the compound is dependent on the target protein.

-

Methodology:

-

Use siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding the target protein in a relevant cell line.

-

Treat the modified cells and control cells with the compound and measure a relevant cellular endpoint (e.g., cell viability, DNA damage).

-

If the cells lacking the target protein are resistant to the compound, it provides strong evidence that the compound acts through this target.

-

Phase 3: Elucidation of Downstream Signaling Pathways

Once the direct target is validated, the focus shifts to understanding the downstream consequences of target engagement.

3.3.1. Western Blotting

-

Objective: To measure changes in the levels and post-translational modifications of proteins downstream of the target.

-

Methodology:

-

Treat cells with the compound for various times and at different concentrations.

-

Lyse the cells and perform Western blotting for key signaling proteins. For example, if PARP-1 is the target, one could probe for markers of DNA damage (γH2AX) and apoptosis (cleaved caspase-3).

-

3.3.2. Reporter Gene Assays

-

Objective: To quantify the activity of transcription factors regulated by the signaling pathway of interest.

-

Methodology:

-

Transfect cells with a reporter construct containing a promoter with binding sites for a specific transcription factor (e.g., NF-κB, AP-1) upstream of a luciferase or fluorescent protein gene.

-

Treat the cells with the compound and measure the reporter signal.

-

Conclusion

While the mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione is not yet established, its chemical structure points towards several plausible biological targets, with PARP inhibition being a particularly strong candidate. The experimental workflow detailed in this guide provides a comprehensive and systematic approach for any research team to rigorously investigate and define its molecular mechanism. By following this roadmap, from broad initial screening to in-depth pathway analysis, the scientific community can unlock the therapeutic potential of this and other novel chemical entities.

References

-

Cuzzocrea, S. (2005). Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by haemorrhagic shock. British Journal of Pharmacology, 136(7), 1031–1040. Available at: [Link]

-

The Peptide Report. (2025). 5-Amino-1MQ: Optimal Dosing. Available at: [Link]

-

Li, X., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(22), 15387–15406. Available at: [Link]

-

Wang, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(18), 3331–3343. Available at: [Link]

-

Swolverine. (2025). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Available at: [Link]

-

Wang, Y., et al. (2017). Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4055–4065. Available at: [Link]

-

Li, X., et al. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711–16730. Available at: [Link]

-

Al-Ostath, A., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 25(23), 5584. Available at: [Link]

-

Pinyozhim, A. S., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7027. Available at: [Link]

-

Iowa IV. (n.d.). 5-Amino-1MQ Therapy. Available at: [Link]

-

Rosowsky, A., et al. (1995). 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii. Biochemical Pharmacology, 50(1), 61–70. Available at: [Link]

-

Bertino, J. R., et al. (1979). 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline (TMQ), a potent non-classical folate antagonist inhibitor—I: Effect of dihydrofolate reductase and growth of rodent tumors in vitro and in vivo. Biochemical Pharmacology, 28(12), 1983–1987. Available at: [Link]

-

Matiychuk, V., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(17), 3985. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35, 1–25. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

- 1. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis [pubmed.ncbi.nlm.nih.gov]

- 9. Document: 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of... - ChEMBL [ebi.ac.uk]

- 10. Research Portal [scholarship.libraries.rutgers.edu]

The Discovery and History of Quinazoline-2,4-diones: From Serendipitous Synthesis to a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide

Abstract: The quinazoline-2,4-dione core is a heterocyclic scaffold of paramount importance in modern drug discovery, forming the structural basis for a multitude of therapeutic agents. This guide provides a comprehensive exploration of its journey, from its initial serendipitous discovery in the 19th century to its current status as a "privileged scaffold" in medicinal chemistry. We will delve into the key historical milestones, the evolution of synthetic methodologies, the expanding understanding of its diverse biological activities, and the structure-activity relationships that guide the development of new therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this critical chemical entity.

The Dawn of Discovery: Early Synthesis and the Birth of a Scaffold

The story of the quinazoline ring system begins in the latter half of the 19th century, a period of fervent exploration in organic chemistry. The very first synthesis of a quinazoline derivative is credited to the German chemist Peter Griess in 1869.[1][2][3] In a pioneering experiment, Griess reacted anthranilic acid with cyanogen, leading to the formation of 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][3] This reaction, while foundational, was a landmark achievement as it represented the first successful construction of the fused pyrimidine-benzene ring system that defines quinazolines.[1]

For several years, the bicyclic product was known by the cumbersome name "bicyanoamido benzoyl".[3][4] It wasn't until later that the more systematic name "quinazoline" was proposed by Widdege, and the modern numbering system was established.[1][4]

The parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang via the decarboxylation of quinazoline-2-carboxylic acid.[1][5] A more satisfactory and efficient synthesis was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[1][5] These early syntheses, though rudimentary by modern standards, opened the door to a new field of heterocyclic chemistry and laid the groundwork for all subsequent developments.

The Evolution of Synthetic Methodologies: From Harsh Conditions to Green Chemistry

The initial methods for synthesizing the quinazoline core, while groundbreaking, often required harsh conditions and offered limited scope for diversification. This spurred chemists to develop more efficient, versatile, and environmentally benign synthetic routes.

The Niementowski Quinazoline Synthesis: A Cornerstone Reaction

A significant leap forward came in 1895 with the development of the Niementowski quinazoline synthesis .[6][7] This classical reaction involves the thermal condensation of anthranilic acid with amides to produce 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones).[6][8]

Causality Behind the Innovation: The Niementowski reaction offered a more direct and higher-yielding alternative to the Griess method. By using readily available amides instead of the toxic and difficult-to-handle cyanogen, it made the quinazoline scaffold far more accessible for study. The choice of amide directly dictates the substituent at the 2-position, providing a straightforward method for generating analogues.[6]

The traditional Niementowski synthesis, however, had its drawbacks, primarily the need for high temperatures (150–200°C) and long reaction times.[6]

Modern Synthetic Advancements

The drive for efficiency and sustainability, principles of "Green Chemistry," has led to numerous modern adaptations of classical methods.

-

Microwave-Assisted Synthesis: The application of microwave irradiation (MWI) has revolutionized the Niementowski reaction and other quinazoline syntheses.[8][9] MWI dramatically reduces reaction times from hours to minutes and often increases yields by providing efficient and uniform heating.[8]

-

Catalytic and Solvent-Free Conditions: Researchers have developed methods that utilize catalysts like acidic alumina, silica gel, or montmorillonite K-10 to facilitate the reaction under solvent-free conditions, further enhancing the environmental friendliness of the synthesis.[8]

-

Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for building molecular complexity in a single step. Several MCRs have been developed for synthesizing quinazoline derivatives, including quinazoline-2,4-diones, by combining starting materials like isatoic anhydride, aldehydes, and amines in one pot.[10]

-

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, and is being increasingly applied to the synthesis of quinazoline-based active pharmaceutical ingredients.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Griess Synthesis (1869) | Anthranilic acid, Cyanogen | Protic solvent, heat | Foundational, first synthesis | Use of toxic cyanogen, limited scope |

| Niementowski Synthesis (1895) | Anthranilic acid, Amides | High temperature (150-200°C) | Versatile for 2-substitution, accessible reagents | Harsh conditions, long reaction times |

| Microwave-Assisted Synthesis | Various (e.g., anthranilic acids, amides) | Microwave irradiation | Rapid reaction times, often higher yields | Requires specialized equipment |

| Catalytic, Solvent-Free | Isatoic anhydride, isocyanates | Solid-support catalysts (e.g., Ni(0)) | Environmentally benign, high efficiency | Catalyst may need to be removed |

| Palladium-Catalyzed Carbonylation | 2-Iodoanilines, CO2, Isocyanide | Pd catalyst, mild conditions | Forms multiple bonds in one step, high atom economy | Use of precious metal catalyst |

Table 1. Comparison of Key Synthetic Methodologies for Quinazoline-2,4-diones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazoline Based Synthesis of some Heterocyclic Schiff Bases | IntechOpen [intechopen.com]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline - Wikipedia [en.wikipedia.org]

- 6. Niementowski quinazoline synthesis â Grokipedia [grokipedia.com]

- 7. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione: A Privileged Scaffold in Neuropharmacology and Targeted Protein Degradation

Executive Summary

The quinazoline-2,4-dione scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its ability to selectively anchor into multiple biological targets[1]. Among its derivatives, 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 1002097-16-6) stands out as a highly versatile building block[2]. The strategic placement of an amino group at the C-5 position fundamentally alters the electronic landscape of the tetrahydroquinazoline core, enabling advanced functionalization. This whitepaper provides an in-depth technical analysis of the structural biology, synthetic methodologies, and emerging pharmacological applications of this scaffold, particularly in the realms of central nervous system (CNS) modulation and Targeted Protein Degradation (PROTACs).

Structural Biology and Electronic Properties

The pharmacological utility of 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione (5-Amino-THQD) is dictated by its unique physicochemical properties. The molecule features a dihydropyrimidine-like dione ring fused to an aniline-like aromatic system[1].

Electronic Activation and Reactivity

Density Functional Theory (DFT) studies indicate that the C-5 amino group acts as a powerful electron-donating group (EDG)[1]. By donating electron density into the aromatic π -system, it significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). This elevated HOMO energy enhances the molecule's nucleophilicity, making the C-6 and C-8 positions highly susceptible to electrophilic aromatic substitution[1]. Conversely, the carbonyl groups at C-2 and C-4 dictate the Lowest Unoccupied Molecular Orbital (LUMO) energy, providing sites for controlled reduction[1].

Pharmacophore Modeling

The dione system provides a strict spatial arrangement of three hydrogen bond donors and three hydrogen bond acceptors (Topological Polar Surface Area: 84.2 Ų)[2]. This H-bonding network is critical for mimicking endogenous ligands (such as glutamate or glycine) within receptor binding pockets.

Quantitative Data Summary

The following table summarizes the foundational physicochemical and pharmacological metrics of the 5-Amino-THQD scaffold:

| Property / Target | Value / Modality | Pharmacological Significance | Source |

| Molecular Weight | 177.163 g/mol | Highly favorable for blood-brain barrier (BBB) penetration. | [2] |

| TPSA | 84.2 Ų | Optimal balance of aqueous solubility and membrane permeability. | [2] |

| H-Bond Donors/Acceptors | 3 / 3 | Ensures robust anchoring in target protein binding pockets. | [2] |

| AMPA Receptor | Competitive Antagonism | Mitigates excitatory synaptic transmission (neuroprotection). | [1] |

| NMDA (Glycine Site) | Selective Antagonism | Modulates ion channel opening in excitotoxic conditions. | [1],[3] |

| Cereblon (CRBN) | E3 Ligase Recruitment | Serves as a glutarimide mimic for Targeted Protein Degradation. | [4],[5] |

Emerging Roles in Targeted Protein Degradation (PROTACs)

Beyond traditional receptor antagonism, the THQD core has recently emerged as a critical moiety in the development of Proteolysis Targeting Chimeras (PROTACs). The 3-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione derivatives exhibit profound structural homology to thalidomide and lenalidomide, allowing them to bind tightly to the Cereblon (CRBN) E3 ubiquitin ligase complex[4].

The C-5 amino group provides an ideal synthetic handle. By conjugating a target-binding warhead (e.g., an Androgen Receptor ligand) to the C-5 position via a flexible linker, researchers can force the target protein into proximity with the E3 ligase, triggering polyubiquitination and subsequent proteasomal degradation[5].

The catalytic cycle of targeted protein degradation mediated by THQD-based PROTACs.

Synthesis and Derivatization Strategies

Traditional batch synthesis of quinazoline-2,4-diones often suffers from over-oxidation. Because the tetrahydroquinazoline ring is analogous to dihydropyridine systems, it is highly susceptible to spontaneous oxidation into the fully aromatic quinazoline-2,4-dione[1]. To prevent this, modern synthesis relies on continuous flow chemistry or oxidative N-Heterocyclic Carbene (NHC) catalysis[1],[6].

Protocol 1: Continuous Flow Synthesis of 5-Amino-THQD

Causality: Continuous flow chemistry is selected over batch processing to ensure precise residence times and rapid heat dissipation. This traps the tetrahydro intermediate before unwanted aromatization occurs, enhancing reaction control and scalability[1].

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve the 2-amino-6-nitrobenzoic acid derivative (0.5 M) in anhydrous DMF.

-

Reduction: Pump the solution through a packed-bed hydrogenation reactor containing a Pd/C catalytic cartridge at 40°C under 5 bar H₂ pressure to yield the 2,6-diaminobenzoic acid intermediate.

-

Cyclization: Merge the intermediate stream with a secondary stream containing triphosgene and DIPEA in DMF. Causality: Triphosgene is utilized instead of urea to force a rapid, irreversible cyclization at room temperature, preventing the thermal degradation associated with high-heat urea condensations.

-

Residence and Quenching: Route the combined flow through a 5 mL PFA coil reactor (residence time: 10 minutes).

-

Self-Validating System (In-line Analytics): Utilize in-line FT-IR spectroscopy to monitor the reaction. The system is validated by tracking the disappearance of the isocyanate intermediate stretch (2270 cm⁻¹) and the appearance of the dione carbonyl stretches (1700 cm⁻¹). Adjust flow rates dynamically based on this real-time feedback.

-

Purification: Route the output into an inline liquid-liquid extraction module (H₂O/EtOAc) to isolate the 5-Amino-THQD core.

Workflow for synthesizing 5-Amino-THQD-based PROTACs via targeted linker attachment.

Neuropharmacology: Glutamate Receptor Modulation

The modulation of AMPA and NMDA receptors is a primary application for the THQD scaffold[1]. Derivatives such as 3-hydroxy-quinazoline-2,4-dione have been extensively mapped as selective antagonists for the glycine site on the NMDA receptor[1],[3]. By modifying the scaffold—specifically leveraging the C-5 amino group to alter the steric bulk and electrostatic potential—affinity can be shifted selectively toward the AMPA receptor[1].

Mechanism of AMPA receptor antagonism by 5-Amino-THQD derivatives preventing ion influx.

Protocol 2: TR-FRET Cereblon Binding Assay for THQD-PROTACs

To validate that functionalization at the C-5 amino position does not abrogate E3 ligase binding, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Causality: TR-FRET is selected over standard ELISA because it is a homogeneous, wash-free assay. This prevents the disruption of transient or low-affinity PROTAC-CRBN interactions that are often lost during the rigorous washing steps of heterogeneous assays.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 50 nM of His-tagged CRBN-DDB1 recombinant complex and 5 nM of Cy5-labeled tracer (a lenalidomide-fluorophore conjugate) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20).

-

Compound Titration: Dispense the synthesized 5-Amino-THQD derivatives into a 384-well microplate using an acoustic dispenser (10-point dose-response curve, ranging from 10 µM down to 0.5 nM). Causality: A broad logarithmic titration is strictly required to capture both the upper baseline and the complete displacement curve, ensuring accurate Ki calculation.

-

Incubation: Add the CRBN complex and Cy5-tracer to the wells. Incubate in the dark for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

-

Detection: Add a Europium-labeled anti-His antibody (the FRET donor). Read the plate on a multi-mode microplate reader capable of time-resolved measurements (Excitation: 337 nm; Emission: 620 nm and 665 nm).

-

Self-Validating System: Calculate the 665/620 nm emission ratio. The assay must include unlabeled lenalidomide as a positive competitive control. The assay is only deemed valid if the calculated Z'-factor is > 0.6, confirming that the reduction in FRET signal is specifically due to the displacement of the tracer by the THQD derivative.

Conclusion

The 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione scaffold represents a critical intersection of classical neuropharmacology and cutting-edge targeted protein degradation. Its unique electronic properties, driven by the C-5 amino group, allow for highly regioselective functionalization. Whether deployed as a competitive antagonist for glutamate receptors or as a Cereblon-recruiting anchor for PROTACs, mastering the synthesis and validation of this scaffold is essential for modern drug development professionals.

References

- Benchchem. "5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione". Benchchem Product Catalog.

- Guidechem. "SCHEMBL4515077 1002097-16-6". Guidechem Chemical Database.

- Benchchem. "3-Hydroxyquinazoline-2,4(1H,3H)-dione". Benchchem Product Catalog.

- Google Patents. "AU2017341723B2 - Compounds and methods for the targeted degradation of androgen receptor". Patent Database.

- ACS Publications. "A Benzannulation Strategy for Rapid Access to Quinazoline-2,4-diones via Oxidative N-Heterocyclic Carbene Catalysis". Organic Letters.

- Google Patents. "WO2018071606A1 - Compounds and methods for the targeted degradation of androgen receptor". Patent Database.

Sources

- 1. 5-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dione | 1002097-16-6 | Benchchem [benchchem.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. 3-Hydroxyquinazoline-2,4(1H,3H)-dione|Novel Metal Chelator [benchchem.com]

- 4. AU2017341723B2 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents [patents.google.com]

- 5. WO2018071606A1 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]